(5-Bromo-4-chloropyridin-2-yl)methanamine
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Overview
Description
(5-Bromo-4-chloropyridin-2-yl)methanamine is an organic compound with the molecular formula C6H6BrClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-4-chloropyridin-2-yl)methanamine typically involves the halogenation of pyridine derivativesThe reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes followed by amination reactions. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-4-chloropyridin-2-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(5-Bromo-4-chloropyridin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Bromo-4-chloropyridin-2-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (4-Chloropyridin-2-yl)methanamine
- (5-Chloropyridin-2-yl)methanamine
- (4-chloropyrimidin-2-yl)methanamine hydrochloride
Uniqueness
Its specific substitution pattern distinguishes it from other similar compounds, providing unique properties and reactivity .
Biological Activity
(5-Bromo-4-chloropyridin-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and related case studies.
Chemical Structure and Properties
The molecular formula for this compound is C6H6BrClN2. The compound features a pyridine ring substituted with bromine and chlorine atoms, contributing to its unique chemical reactivity. It often exists as a hydrochloride salt, enhancing its solubility in various solvents, which is beneficial for biological assays and applications in drug development.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The halogen substituents (bromine and chlorine) play a crucial role in modulating the compound's binding affinity and specificity. These interactions can lead to the inhibition or activation of various biochemical pathways, making it a valuable candidate in pharmacological research.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes, which can alter metabolic pathways.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling processes.
Biological Activity Overview
Research has shown that this compound exhibits several biological activities:
Activity Type | Details |
---|---|
Antimicrobial | Demonstrated effectiveness against various bacterial strains, potentially useful in antibiotic development. |
Antitumor | Exhibits cytotoxic effects on cancer cell lines, suggesting potential for cancer therapy applications. |
Enzyme Inhibition | Acts as an inhibitor for enzymes such as phosphodiesterase type 5 (PDE5), relevant in cardiovascular diseases. |
Case Studies
- Antitumor Activity : A study evaluated the cytotoxic effects of this compound on colorectal cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as an antitumor agent .
- PDE5 Inhibition : In another investigation focused on PDE5 inhibitors, this compound was synthesized and evaluated for its binding affinity to PDE5. The compound showed promising results in modulating PDE5 activity, which is crucial for treating conditions like erectile dysfunction and pulmonary hypertension .
- Antimicrobial Properties : Research highlighted the compound's effectiveness against specific bacterial strains, indicating its potential role in developing new antimicrobial agents .
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions, including halogenation and amination processes. These synthetic routes have been optimized for scalability in industrial applications, ensuring high yields and purity necessary for pharmaceutical development .
Synthetic Route Example:
- Halogenation : Introduction of bromine and chlorine onto the pyridine ring.
- Amination : Reaction with methanamine to form the final product.
Properties
Molecular Formula |
C6H6BrClN2 |
---|---|
Molecular Weight |
221.48 g/mol |
IUPAC Name |
(5-bromo-4-chloropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6BrClN2/c7-5-3-10-4(2-9)1-6(5)8/h1,3H,2,9H2 |
InChI Key |
OMSKXZIJNCYWSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1Cl)Br)CN |
Origin of Product |
United States |
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